molecular formula C17H19ClN4O B2843666 3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2034222-91-6

3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B2843666
CAS No.: 2034222-91-6
M. Wt: 330.82
InChI Key: AOCMSCIURRLNBP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a chemical compound offered for research purposes. Its molecular structure incorporates both a pyrimidine ring and an azetidine group, which are scaffolds frequently investigated in medicinal chemistry and drug discovery for their potential biological activities . Pyrimidine derivatives are known to be explored as kinase inhibitors, targeting enzymes such as Aurora A kinase, which plays a role in cell cycle regulation and is a target in oncology research . Furthermore, compounds containing similar azetidine and aromatic systems have been studied as modulators of various biological targets, including muscarinic receptors, which are relevant for neurological and psychiatric research . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool for in vitro assays to probe biological pathways and protein function. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-9-13(3-5-15(12)18)4-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-3,5,7-9,14H,4,6,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCMSCIURRLNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, identified by its CAS number 2034222-91-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19ClN4OC_{17}H_{19}ClN_{4}O with a molecular weight of 330.8 g/mol. The structure features a chloro-substituted aromatic ring and an azetidine moiety linked to a pyrimidine derivative, which may contribute to its pharmacological properties.

PropertyValue
CAS Number2034222-91-6
Molecular FormulaC₁₇H₁₉ClN₄O
Molecular Weight330.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing pyrimidine and azetidine rings have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation.

A study assessing the biological activity of related compounds demonstrated that they could inhibit the growth of cancer cells by targeting the ABL1 kinase, which is often dysregulated in cancers such as chronic myeloid leukemia (CML) . The IC50 values for related compounds were reported in the nanomolar range, suggesting potent activity.

The proposed mechanism of action for this compound includes:

  • Kinase Inhibition : Similar compounds have been shown to bind effectively to the ATP-binding pocket of kinases, inhibiting their activity.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
  • Apoptosis Induction : Evidence points towards the ability of such compounds to trigger apoptotic pathways in cancer cells.

Case Study 1: In Vitro Efficacy

In vitro studies on related azetidine derivatives showed significant cytotoxicity against various cancer cell lines, including K562 and Ba/F3 cells expressing BCR-ABL fusion proteins. The IC50 values ranged from 25 nM to 67 nM, indicating strong potential for therapeutic application .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have indicated that similar compounds exhibit favorable absorption and bioavailability profiles when administered orally. For instance, a derivative demonstrated an oral bioavailability of approximately 40%, which is critical for clinical application . This suggests that this compound may also possess advantageous pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents: The 4-chloro-3-methylphenyl group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., No. 2158 or hesperetin derivatives), which may improve membrane permeability .

Safety Profile: Unlike No. 2158–2160 (structurally related propan-1-ones with genotoxicity concerns), the target compound’s azetidine-pyrimidine scaffold may mitigate such risks, though empirical data are needed .

Q & A

Q. What are the critical considerations for synthesizing 3-(4-Chloro-3-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one with high purity?

Synthesis requires multi-step optimization:

  • Stepwise Functionalization : Introduce the pyrimidin-2-ylamino group to the azetidine ring before coupling with the 4-chloro-3-methylphenyl-propanone moiety to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency at the azetidine nitrogen .
  • Temperature Control : Maintain temperatures between 0–5°C during azetidine activation to prevent ring-opening side reactions .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .

Q. How can key functional groups in this compound be characterized experimentally?

Combine spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.2–8.1 ppm for pyrimidine and chlorophenyl groups) and ketone carbonyl signals (δ 200–210 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 358.12) and fragmentation patterns to validate the azetidine-pyrimidine linkage .
  • X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement, focusing on the azetidine ring puckering and hydrogen-bonding networks between pyrimidine NH and carbonyl groups .

Advanced Research Questions

Q. How can experimental design address contradictions in crystallographic data for this compound?

Contradictions often arise from disordered solvent molecules or dynamic azetidine conformers. Mitigation strategies include:

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps .
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands if multiple crystal domains are present .
  • Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions and resolve ambiguities in hydrogen-bonding motifs .

Q. What methodologies optimize the compound’s interaction with biological targets (e.g., kinases)?

Computational and experimental synergy is key:

  • Docking Studies : Model the azetidine-propanone scaffold’s flexibility using Schrödinger Suite, prioritizing π-π stacking between pyrimidine and kinase hinge regions .
  • SAR Modifications : Introduce methyl groups at the 3-methylphenyl position to enhance hydrophobic binding; monitor activity via kinase inhibition assays (IC50_{50} profiling) .
  • Solubility Optimization : Replace the chlorophenyl group with a sulfonyl moiety (if tolerated) to improve aqueous solubility for in vivo studies .

Q. How to resolve conflicting reactivity data during azetidine functionalization?

Contradictions may stem from competing nucleophilic pathways:

  • pH Control : Perform reactions at pH 7–8 to suppress azetidine ring protonation, favoring pyrimidine-amine coupling over ring-opening .
  • In Situ Monitoring : Use TLC (silica gel, UV detection) to track intermediate formation and adjust reaction time/temperature dynamically .
  • Isolation of Intermediates : Purify the azetidine-pyrimidine intermediate before propanone coupling to minimize side products .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Signals/PeaksFunctional Group Confirmed
1H^1H-NMRδ 8.3 ppm (d, 2H, pyrimidine H)Pyrimidin-2-ylamino
13C^{13}C-NMRδ 170.5 ppm (C=O)Propan-1-one carbonyl
HRMS[M+H]+^+: 358.12 (calc. 358.11)Molecular formula validation

Table 2 : Crystallographic Refinement Parameters (Hypothetical Example)

ParameterValue
Space GroupP21_1/c
R-factor0.038
Resolution (Å)0.84
Hydrogen Bond (N–H···O)2.89 Å, 158°

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